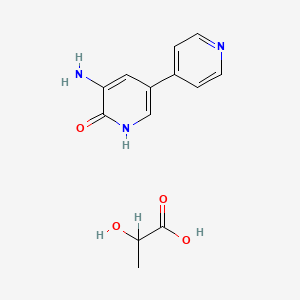
インジゴチン
説明
Indigotin, also known as 2,2’-Bis(2,3-dihydro-3-oxoindolyliden), is an organic compound that gives indigo dye its distinctive blue color . It is a dark blue crystalline powder at room temperature and is insoluble in water and ethanol . Indigotin is most soluble in chloroform, nitrobenzene, and sulfuric acid . It is extracted from the leaves of some plants of the Indigofera genus, particularly Indigofera tinctoria .
Synthesis Analysis
Indigo dye, which contains indigotin, can be synthesized from indican, a compound found in the leaves of plants in the Indigofera genus . The process involves fermentation to convert indican to indoxyl, which then oxidizes in air to form indigotin . A GC-MS analysis method has been used to identify indigotin in plant extracts and historical samples .
Molecular Structure Analysis
Indigotin is an indigoid compound, meaning it consists of two indole units . Its molecular structure is characterized by a complex ring structure, which allows it to absorb light in the visible spectrum and emit light in the region of the blue wavelength .
Chemical Reactions Analysis
The dyeing process with indigotin involves complex chemical reactions. The first step is to dissolve the indigotin molecules in a reducing agent, which removes oxygen atoms from the molecules and converts them to a soluble form . This process, known as reduction, creates a colorless solution that is then oxidized to produce the indigo-blue pigment .
Physical And Chemical Properties Analysis
Indigotin is a dark blue crystalline powder . It is insoluble in water, ethanol, ether, and dilute acids . It dissolves in nonpolar solvents with a red color and polar solvents with a blue color .
科学的研究の応用
伝統医学
インジゴチンを含む藍は、伝統的な中国医学で広く使用されてきました。 白血病、乾癬、潰瘍性大腸炎など、多くの病気を治療するために使用されてきました 。 幅広い薬理学的特性を持つことが明らかになっています .
抗炎症作用
藍は抗炎症作用があります。 これは、潰瘍性大腸炎など、炎症を伴う疾患の治療に役立ちます .
抗酸化作用
藍は抗酸化作用も持っています。 抗酸化物質は、フリーラジカルによって引き起こされる細胞への損傷を防ぐか、遅らせることができる物質です .
抗菌および抗ウイルス作用
藍は抗菌および抗ウイルス作用があります。 これは、感染症の治療に役立ちます .
免疫調節作用
藍は免疫調節作用を持っています。 これは、免疫応答または免疫系の機能を変更できることを意味します .
癌治療
藍、特にインディルビンとトリプタントリンは、さまざまな癌に対して明らかな阻害効果を持っています 。 インディルビンは、インディゴ染料の第二の主要な代謝物であり、伝統的な中国医学で4千年間にわたって白血病の症状を治療するために使用されてきた処方である当帰龍輝丸の有効成分であることが発見されました .
繊維染色
インディゴは、何世紀にもわたって繊維産業で染料として使用されてきました。 その鮮やかな青色はよく知られており、広く使用されています .
化粧品への応用
将来の方向性
Research on indigotin and indigo dye is ongoing, with a focus on understanding their properties and mechanisms, and looking for new applications and innovations . There is also increasing interest in natural indigo dye for its safety and biodegradability, and it is being used on a large scale to replace synthetic indigo dye in the production of sustainable textiles .
作用機序
Target of Action
Indigotin, also known as indigo carmine or FD&C Blue #2, is primarily used as a dye and has various applications in the medical field . Its primary targets are the urinary collecting system and ureteral orifices, where it enhances visualization during medical procedures .
Mode of Action
Indigotin is a biologically inert blue dye . After intravenous injection, it is excreted by the kidney through tubular secretion . Its deep blue color enhances the visualization of the ureteral orifices, making it easier to identify these structures during medical procedures .
Biochemical Pathways
It is known that the compound is derived from the indigo plant through a fermentation process . The indigo plant contains a compound called indican, which is transformed into indigo using short-term fermentation processes .
Pharmacokinetics
The pharmacokinetics of Indigotin involve only a few active components .
Result of Action
The primary result of Indigotin’s action is the enhancement of visualization during medical procedures . Approximately 4-9 minutes after Indigotin is administered intravenously, its blue color is detectable at the ureteral orifices, enabling easier visualization for accuracy during medical procedures .
Action Environment
The action of Indigotin can be influenced by various environmental factors. For instance, the use of exogenous enzymes in its production could lead to a new and sustainable methodology . Natural indigo dyes are highly sustainable with minimal adverse effects on the environment . The scope of usage of indigo dye is going to be very large as most of the people now are aware of sustainability to make a better future to live in and more works are being carried out using these dyes .
特性
IUPAC Name |
2-(3-hydroxy-1H-indol-2-yl)indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQILFGKZUJYXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Record name | C.I. VAT BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026279 | |
| Record name | Indigo dye | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB] | |
| Record name | C.I. VAT BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indigo | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID | |
| Record name | C.I. VAT BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | INDIGO | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.35 (NTP, 1992) - Denser than water; will sink, 1.35 | |
| Record name | C.I. VAT BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | INDIGO | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
DARK-BLUE POWDER WITH COPPERY LUSTER | |
CAS RN |
482-89-3, 68651-46-7, 64784-13-0 | |
| Record name | C.I. VAT BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Indigo | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indigo (dye) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068651467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D&C Blue No. 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064784130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INDIGO | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indigo dye | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIGO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G5BK41P4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INDIGO | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
734 to 738 °F (decomposes) (NTP, 1992) | |
| Record name | C.I. VAT BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of indigotin?
A1: Indigotin is an organic compound with a symmetrical structure consisting of two indole units linked by a trans double bond.
Q2: Can you provide the molecular formula and weight of indigotin?
A2: The molecular formula of indigotin is C16H10N2O2, and its molecular weight is 262.27 g/mol.
Q3: What are the key spectroscopic characteristics of indigotin?
A3: Indigotin exhibits characteristic absorption maxima (λmax) at 610 nm and 542 nm, corresponding to its blue color and the presence of indirubin, respectively. [, ] These spectroscopic features are routinely employed in analytical techniques like HPLC-DAD for identification and quantification. [, ]
Q4: How stable is indigotin under different environmental conditions?
A4: Indigotin demonstrates variable stability depending on the environmental factors. Studies show that it degrades upon exposure to H2O2/UV radiation, highlighting its susceptibility to oxidative degradation. [] Interestingly, when indigotin is bound to fibers, its degradation rate decreases, indicating enhanced stability in dyed materials. []
Q5: Does the stability of indigotin change when applied to different materials?
A5: Yes, the stability of indigotin can be influenced by the material to which it's applied. For instance, indigotin exhibits higher stability against H2O2/UV degradation when applied to silk fibers compared to its free form in solution. [] This suggests potential protective effects conferred by the fiber matrix.
Q6: What analytical techniques are commonly employed for indigotin analysis?
A6: Various analytical techniques are utilized for the characterization and quantification of indigotin, including:* High-Performance Liquid Chromatography (HPLC): HPLC coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) allows for the separation, identification, and quantification of indigotin and other indigoid dyes in complex mixtures. [, , , , , , ] This method is particularly valuable for analyzing dyed textiles and biological samples. * Thin Layer Chromatography (TLC): This simple and cost-effective technique is useful for the initial screening and identification of indigotin and indirubin based on their characteristic Rf values. [, ]* UV-Visible Spectrophotometry: This method utilizes the characteristic absorption properties of indigotin, particularly its λmax at 610 nm, for both qualitative and quantitative analysis. [, , , ]* Raman Spectroscopy: This technique provides structural information based on molecular vibrations and is particularly useful for identifying indigotin in historical textiles and art objects. [, ]
Q7: What are the advantages of using mass spectrometry for indigotin analysis?
A7: Mass spectrometry offers high sensitivity and specificity, enabling the detection and identification of even trace amounts of indigotin and its degradation products. [, , , ] Additionally, tandem mass spectrometry (MS/MS) provides detailed structural information, allowing for the differentiation of isomeric indigoid dyes. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






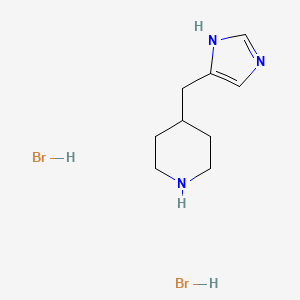

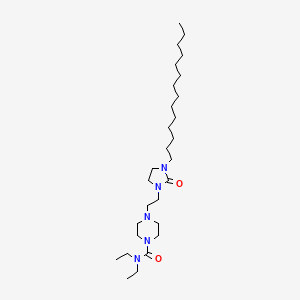
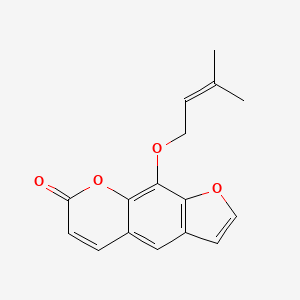

![ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate](/img/structure/B1671805.png)
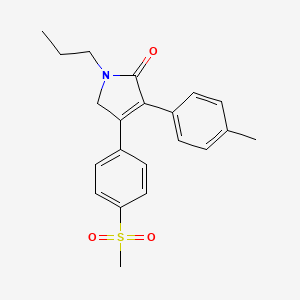
![3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one](/img/structure/B1671808.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)
![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1671811.png)
